molecular formula C13H13FN4O4S B11778096 Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Cat. No.: B11778096
M. Wt: 340.33 g/mol
InChI Key: DCONFMIJKBXRLV-UHFFFAOYSA-N
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Description

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is a chemical compound with the molecular formula C11H13FN2O4 It is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves the reaction of 4-fluoro-3-nitroaniline with di-tert-butyl dicarbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions would yield various substituted thiadiazole derivatives.

Scientific Research Applications

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-fluoro-3-nitrophenyl)carbamate: This compound is similar in structure but lacks the thiadiazole ring.

    Tert-butyl (5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate: This compound has a chloro group instead of a fluoro group.

Uniqueness

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is unique due to the presence of both the fluoro and nitro groups, which can impart specific chemical and biological properties. The thiadiazole ring also contributes to its distinctiveness, offering a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C13H13FN4O4S

Molecular Weight

340.33 g/mol

IUPAC Name

tert-butyl N-[5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C13H13FN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)7-4-5-8(14)9(6-7)18(20)21/h4-6H,1-3H3,(H,15,17,19)

InChI Key

DCONFMIJKBXRLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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